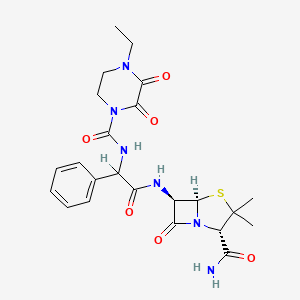

Piperacillin amide

Vue d'ensemble

Description

Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . It’s primarily used in combination with the beta-lactamase inhibitor tazobactam . Piperacillin is used to treat or prevent bacterial infections .

Synthesis Analysis

Piperacillin is produced from the reaction of ampicillin with 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride . The synthesis of amides involves nucleophilic acyl substitution of acyl halides or anhydrides with amines .Molecular Structure Analysis

Piperacillin has two microscopic pKa values (3.37 ± 0.06 and 8.96 ± 0.10) attributed to the direct dissociation of the carboxylic acid functional group and one secondary amide group, respectively . The antibacterial activity and the orientation of the antibacterial spectrum of penicillins are determined by the molecular and physicochemical bases .Physical And Chemical Properties Analysis

The acid dissociation constant (pKa) of Piperacillin is a fundamental parameter to characterize its physicochemical and biochemical properties . The amides generally have high boiling points and melting points .Applications De Recherche Scientifique

1. Therapeutic Efficacy in Septic Shock

Piperacillin has been studied for its efficacy in treating septic shock caused by Gram-negative pathogens. In a rat model of septic shock, piperacillin, combined with polycationic peptides (magainins), demonstrated significant reductions in bacterial growth, plasma endotoxin, and tumor necrosis factor alpha (TNF-α) concentrations, suggesting its potential in treating severe bacterial infections (Cirioni et al., 2002).

2. Identification as an Impurity in Pharmaceutical Preparations

Research has identified piperacillin amide as a predominant impurity in commercial lots of piperacillin monohydrate. This discovery was crucial for quality control in pharmaceutical manufacturing, as the impurity was found to be chemically and thermally unstable (Siegel et al., 1984).

3. Combination with Beta-Lactamase Inhibitors

Piperacillin, combined with tazobactam, forms a potent β-lactam/β-lactamase inhibitor combination. This combination is effective against a broad spectrum of aerobic and anaerobic bacteria, including β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa. Clinical trials have shown its effectiveness in treating various infections, such as intra-abdominal, skin, soft tissue, and respiratory tract infections (Gin et al., 2007).

4. Pharmacokinetics in Special Populations

Piperacillin's pharmacokinetics have been extensively studied in critically ill patients and specific conditions like acute kidney injury or continuous renal replacement therapy. These studies are essential for optimizing dosing strategies in vulnerable patient groups to ensure efficacy and safety (Sinnollareddy et al., 2018).

5. Drug Delivery Innovations

Innovative approaches in drug delivery involving piperacillin have been explored, such as developing charged liposaccharide complexes for enhancing oral absorption. This research aims to overcome the limitations of piperacillin's administration routes, predominantly parenteral (Violette et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O6S/c1-4-27-10-11-28(20(34)19(27)33)22(35)26-13(12-8-6-5-7-9-12)17(31)25-14-18(32)29-15(16(24)30)23(2,3)36-21(14)29/h5-9,13-15,21H,4,10-11H2,1-3H3,(H2,24,30)(H,25,31)(H,26,35)/t13?,14-,15+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKJWISCYDZQS-VVNAQIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920227 | |

| Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90686-52-5 | |

| Record name | Piperacillin amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090686525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(2-{[(4-Ethyl-2,3-dioxopiperazin-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

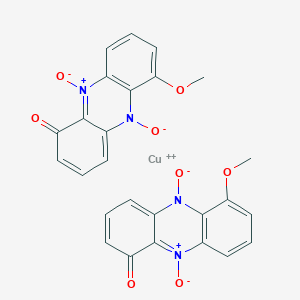

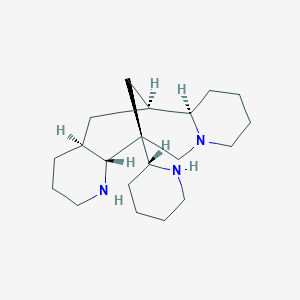

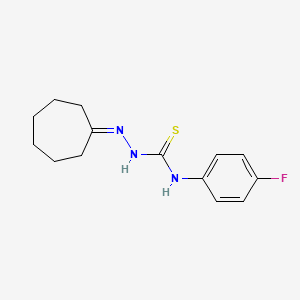

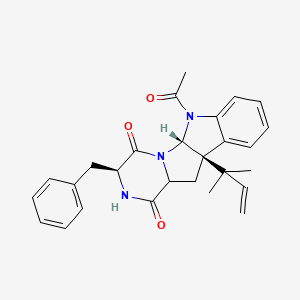

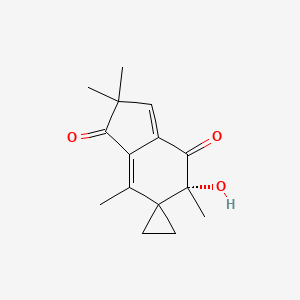

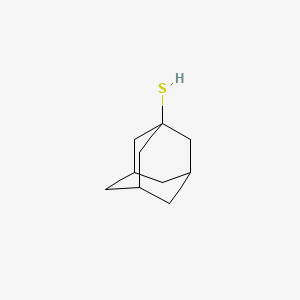

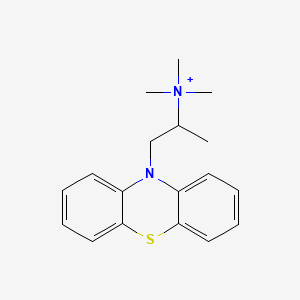

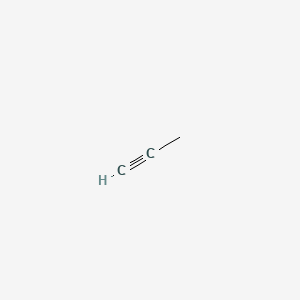

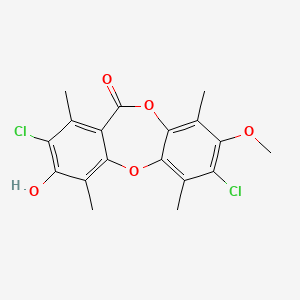

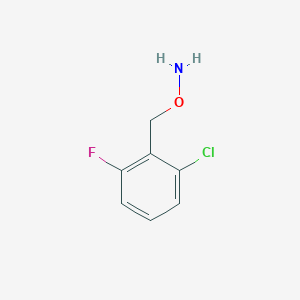

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B1212710.png)